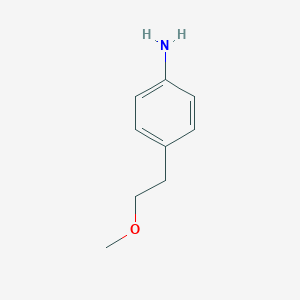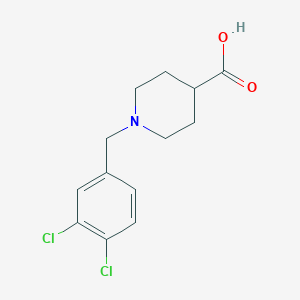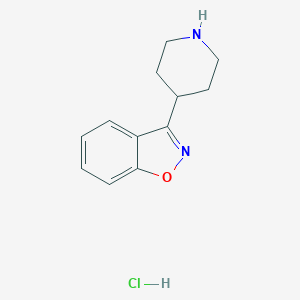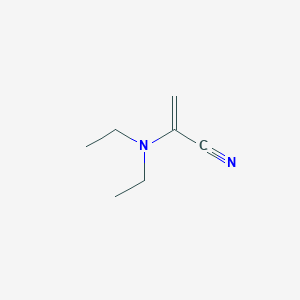
7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neuropharmacology: NMDA Receptor Antagonism
L-701,252 serves as an antagonist at the glycine site of NMDA receptors, with an IC50 value of 420 nM, indicating its potency in inhibiting these receptors . This action is crucial in neuropharmacological research, particularly in the study of neurodegenerative diseases and neurological disorders where excitotoxicity mediated by NMDA receptors plays a significant role.
Epilepsy Research: Anticonvulsant Properties
The compound has been identified as a potent systemic anticonvulsant . It’s used in epilepsy research to understand the mechanisms of seizure generation and propagation, and to develop new therapeutic strategies for seizure control.
Neuroprotection: Kynurenic Acid Pathway
L-701,252 has implications in the development of neuroprotective strategies. Research suggests that modulation of the kynurenic acid pathway, where L-701,252 may play a role, holds therapeutic potential for protecting neuronal tissues against damage .
Safety and Hazards
Direcciones Futuras
Given the limited information available on 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one, future research could focus on its synthesis, properties, and potential applications. This could include exploring its potential biological activities, similar to those found in other heterocyclic compounds .
Mecanismo De Acción
Target of Action
L-701,252, also known as 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one, is a potent antagonist of the glycine site NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function .
Mode of Action
L-701,252 interacts with the glycine site of the NMDA receptor, acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby blocking the effects of agonists .
Biochemical Pathways
The NMDA receptor is involved in several biochemical pathways related to neuronal signaling. By acting as an antagonist at the glycine site of the NMDA receptor, L-701,252 can affect these pathways and their downstream effects . .
Pharmacokinetics
It is soluble to 50 mm in dmso , which suggests it could be administered in a suitable solvent for research purposes .
Result of Action
L-701,252 provides a small degree of neuroprotection in global cerebral ischemia . This suggests that it could potentially be used in the treatment of conditions related to cerebral ischemia .
Propiedades
IUPAC Name |
7-chloro-3-(cyclopropanecarbonyl)-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6H,1-2H2,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFWCFPCLDOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715805 | |
| Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |
CAS RN |
151057-13-5 | |
| Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of L-701,252, and how does it exert its anticonvulsant effects?
A1: L-701,252 acts as a full antagonist at the glycine site of the NMDA receptor complex. [] This means it binds to the glycine binding site on the NMDA receptor and prevents the endogenous agonist, glycine, from binding and activating the receptor. The NMDA receptor is a glutamate receptor subtype involved in excitatory neurotransmission in the central nervous system. Excessive activation of NMDA receptors contributes to neuronal hyperexcitability and seizure activity. By blocking the glycine binding site, L-701,252 reduces NMDA receptor activation and thus suppresses neuronal hyperexcitability, leading to anticonvulsant effects.
Q2: How does the structure of L-701,252 relate to its activity as a glycine site antagonist?
A2: The research paper highlights the importance of the 4-hydroxyquinolin-2(1H)-one core structure for the antagonistic activity of L-701,252 and related compounds. [] The researchers propose this core structure acts as a "vinylogous acid," mimicking the carboxylic acid functionality found in other glycine site antagonists. They also identified the 3-substituent as crucial for binding, suggesting a pi-system interaction with a putative receptor cation. In L-701,252, the 3-substituent is a cyclopropanecarbonyl group. This group is thought to be particularly favorable for binding, as L-701,252 is the most potent compound in the series tested for preventing audiogenic seizures in mice. [] Further research would be needed to fully elucidate the specific interactions between the cyclopropanecarbonyl group and the glycine binding site.
Q3: What in vivo data supports the anticonvulsant activity of L-701,252?
A3: The study investigated the anticonvulsant potential of L-701,252 using the audiogenic seizure model in DBA/2 mice. [] These mice are highly susceptible to sound-induced seizures. The study found that L-701,252 effectively prevented seizures in these mice, demonstrating its anticonvulsant activity in vivo. Notably, L-701,252 exhibited an ED50 of 4.1 mg/kg when administered intraperitoneally, highlighting its potency in this model. [] This data supports further investigation of L-701,252 as a potential therapeutic for seizure disorders.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



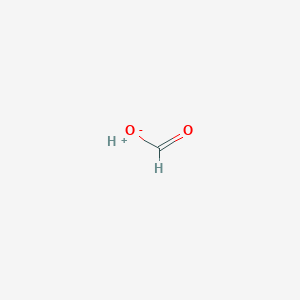
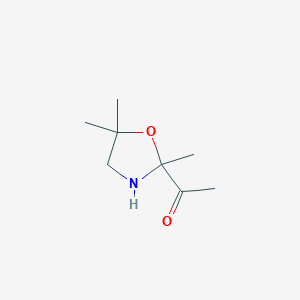

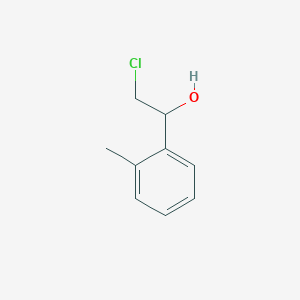
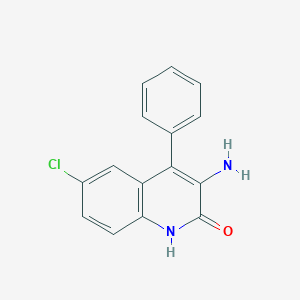
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)
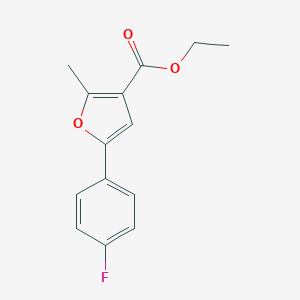
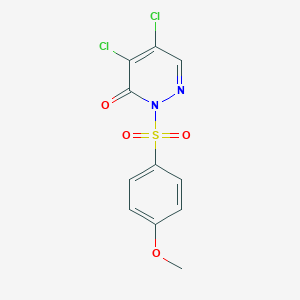
![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)
